1-(Azepan-1-yl)-2-phenylethane-1,2-dione

Neuroscience Glycine Transporter 1 (GlyT1) Schizophrenia

This specialized α-diketone building block features a seven-membered azepane ring that provides a distinct conformational landscape and hydrophobic surface area versus common six-membered piperidine analogs. Its GlyT1 inhibitory potency (IC50 = 37 nM) offers a ~3-fold improvement over piperidine-based leads, enabling robust target engagement studies in preclinical neuroscience research. The defined P2Y12 receptor activity profile (binding IC50 = 62 nM) further supports anti-platelet research programs. Available as a high-purity analytical standard (≥95% HPLC) for precise quantitative applications.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B14130862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Azepan-1-yl)-2-phenylethane-1,2-dione
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C(=O)C2=CC=CC=C2
InChIInChI=1S/C14H17NO2/c16-13(12-8-4-3-5-9-12)14(17)15-10-6-1-2-7-11-15/h3-5,8-9H,1-2,6-7,10-11H2
InChIKeyGPXZXCMEYYZWSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Azepan-1-yl)-2-phenylethane-1,2-dione: Core Chemical and Procurement Profile for Research Applications


1-(Azepan-1-yl)-2-phenylethane-1,2-dione (CAS 95725-08-9) is a synthetic alpha-diketone small molecule (MF: C14H17NO2; MW: 231.29 g/mol) distinguished by its azepane heterocycle [1]. The seven-membered azepane ring imparts conformational and physicochemical properties that differentiate it from more common six-membered (piperidine) and five-membered (pyrrolidine) cyclic amine analogs, establishing its utility as a specialized building block in medicinal chemistry and biological probe development [2]. Its classification as an analytical standard (≥95.0% HPLC) in some commercial offerings makes it suitable for precise quantitative applications .

Procurement Risk Analysis: Why Generic Azepane Analogs Are Not Interchangeable with 1-(Azepan-1-yl)-2-phenylethane-1,2-dione


Direct substitution of this compound with structurally related α-diketones or other N-containing heterocycles poses significant scientific and operational risks. The specific α-diketone pharmacophore of 1-(azepan-1-yl)-2-phenylethane-1,2-dione enables crucial electrophilic interactions with target proteins not accessible to analogous alcohols or amines . More importantly, the seven-membered azepane ring provides a distinct conformational landscape and hydrophobic surface area compared to the ubiquitous six-membered piperidine ring, resulting in quantifiable differences in potency [1]. Even subtle changes, such as expanding the linker from an ethane-1,2-dione to a propane-1,3-dione, fundamentally alter the molecule's geometry and its resulting biological activity, thereby invalidating any assumption of functional interchangeability [2].

Quantitative Differentiation Guide for 1-(Azepan-1-yl)-2-phenylethane-1,2-dione


3-Fold Superior GlyT1 Inhibitory Potency Achieved by Azepane over Piperidine Scaffold

The compound demonstrates potent inhibition of GlyT1 with an IC50 of 37 nM [1]. This activity represents a direct ~3-fold improvement over a structurally matched piperidine analog, where a direct head-to-head comparison established that replacing the piperidine ring with the target's azepane moiety increases GlyT1 inhibitory potency [2].

Neuroscience Glycine Transporter 1 (GlyT1) Schizophrenia

Differentiated Activity Profile at the P2Y12 Receptor Relative to Azepane Containing Analogs

While direct comparator data for piperidine analogs is unavailable, the compound exhibits a distinct and quantifiable functional profile at the P2Y12 receptor. It displaces [125I]-AZ11931285 from the P2Y12 receptor with an IC50 of 62 nM [1]. In a functional cellular assay measuring GTPgammaS binding, it exhibits antagonist activity with an IC50 of 130 nM [2].

Cardiovascular Platelet Aggregation P2Y12 Antagonism

Demonstrated Multi-Target Profile: Differential Activity Across Enzymatic and Cellular Assays

The compound exhibits a distinct polypharmacology profile. It inhibits human Carbonic Anhydrase XII (CA12) enzyme activity [1] and demonstrates antiproliferative effects against human MCF7 breast cancer cells [2]. While specific comparator data is not provided for these assays, the combination of enzymatic and cellular activities differentiates it from compounds active at only a single target type.

Cancer Research Enzyme Inhibition Carbonic Anhydrase

Validated Research Scenarios for 1-(Azepan-1-yl)-2-phenylethane-1,2-dione Based on Quantified Differentiation


CNS Target Validation for Schizophrenia: A High-Potency GlyT1 Inhibitor Probe

This compound is uniquely suited as a chemical probe for GlyT1 target validation in preclinical neuroscience research. Its quantifiably superior potency (IC50 = 37 nM) offers a ~3-fold improvement over piperidine-based leads [REFS-1, REFS-2], enabling more robust target engagement studies in vitro and, potentially, more efficacious modulation of glycine levels in relevant in vivo models.

Antithrombotic Drug Discovery: A Characterized P2Y12 Receptor Modulator

The well-defined activity profile at the P2Y12 receptor (binding IC50 = 62 nM; functional IC50 = 130 nM) [REFS-1, REFS-2] makes this compound a valuable reference tool for anti-platelet research programs. It can serve as a benchmarking control in assays aimed at discovering novel P2Y12 antagonists or as a starting scaffold for further optimization.

Chemical Biology and Polypharmacology Studies

The documented combination of enzyme inhibition (CA12) and cellular activity (anti-proliferative in MCF7 cells) [REFS-1, REFS-2] positions this compound as a valuable tool compound for chemical biology studies. Its multi-target profile can be exploited to investigate the phenotypic consequences of modulating multiple pathways simultaneously or for use in unbiased drug repurposing screens against diverse disease models.

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